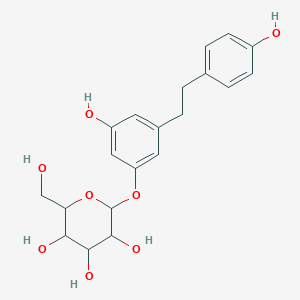

Dihydroresveratrol 3-O-glucoside

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h3-9,16-26H,1-2,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYAXWBDOODSNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dihydroresveratrol 3-O-glucoside: A Comprehensive Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroresveratrol (B186802) 3-O-glucoside, a glycosylated derivative of the stilbenoid dihydroresveratrol, is a naturally occurring polyphenol. While its aglycone, dihydroresveratrol, has garnered significant research interest for its potential therapeutic properties, the natural distribution and biological significance of its glycosidic form are less well-understood. This technical guide provides an in-depth overview of the known natural sources of dihydroresveratrol 3-O-glucoside, methodologies for its study, and insights into its potential biological relevance based on the activities of its parent compounds.

Natural Occurrence and Sources

This compound has been identified in a limited number of plant species. Its aglycone, dihydroresveratrol, is more widely distributed and is also a known metabolite of resveratrol (B1683913), produced by the gut microbiota.

Directly Identified Sources of this compound

The primary plant sources from which this compound has been directly isolated and identified are:

-

Rhizomes of Polygonum cuspidatum Sieb. et Zucc. (Japanese Knotweed)[1][2][3][4]

-

Leaves of Broussonetia papyrifera (L.) L'Hér. ex Vent. (Paper Mulberry)[5][6]

While its presence in these sources is confirmed, quantitative data on the concentration of this compound remains limited in publicly available literature.

Potential Sources Based on the Presence of Dihydroresveratrol

Given that glycosylation is a common metabolic pathway in plants, species known to produce dihydroresveratrol are potential, yet unconfirmed, sources of its glucosides. These include:

-

Orchidaceae Family: Genera such as Dendrobium, Dioscorea, and Bulbophyllum are known to produce dihydroresveratrol.[7][8]

-

Cannabis sativa L.: This plant produces dihydroresveratrol as a non-cannabinoid estrogenic compound.[7]

-

Vitis vinifera (Grapes) and Wine: Dihydroresveratrol is naturally present in wine, likely originating from the grapevines.[7]

-

Maackia amurensis [7]

-

Hydrangea serrata [7]

-

Arachis hypogaea (Peanut): Peanut roots are a known source of resveratrol and likely contain dihydroresveratrol.[7]

Microbial Metabolism

A significant source of dihydroresveratrol in mammals is the metabolic conversion of resveratrol by the gut microbiota.[7] This biotransformation suggests that conjugated forms, including glucosides, may also be present as subsequent metabolites.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature detailing the concentration (e.g., mg/g dry weight) of this compound in its known plant sources. Research has predominantly focused on the quantification of its precursor, resveratrol, and the aglycone, dihydroresveratrol.

Table 1: Qualitative Summary of Natural Sources of this compound and its Aglycone

| Compound | Source Type | Specific Source | Part of Organism | Citation |

| This compound | Plant | Polygonum cuspidatum | Rhizomes | [1][2][3][4] |

| Plant | Broussonetia papyrifera | Leaves | [5][6] | |

| Dihydroresveratrol (Aglycone) | Plant | Orchidaceae (Dendrobium, Dioscorea, Bulbophyllum) | - | [7][8] |

| Plant | Cannabis sativa L. | - | [7] | |

| Plant | Vitis vinifera (Grapes) | - | [7] | |

| Food Product | Wine | - | [7] | |

| Plant | Maackia amurensis | - | [7] | |

| Plant | Hydrangea serrata | - | [7] | |

| Plant | Arachis hypogaea (Peanut) | Roots | [7] | |

| Microbial Metabolism | Gut Microbiota (from Resveratrol) | - | [7] |

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and identification of this compound from plant matrices. These are composite methods based on established techniques for stilbenoids and related polyphenols.

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general procedure for obtaining a crude extract enriched with stilbenoid glycosides.

1. Sample Preparation:

- Collect fresh plant material (e.g., rhizomes of Polygonum cuspidatum or leaves of Broussonetia papyrifera).

- Wash the material thoroughly to remove any soil or debris.

- Air-dry or freeze-dry the plant material to a constant weight.

- Grind the dried material into a fine powder using a mechanical grinder.

2. Solvent Extraction:

- Macerate the powdered plant material in 80% methanol (B129727) (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation.

- Alternatively, perform Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.

- Filter the extract through Whatman No. 1 filter paper or a similar grade of filter paper.

- Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

- Combine the filtrates.

3. Concentration:

- Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

plant [label="Plant Material\n(e.g., Polygonum cuspidatum rhizomes)"];

powder [label="Dried Powder"];

extraction [label="Solvent Extraction\n(80% Methanol)"];

filtration [label="Filtration"];

residue [label="Plant Residue"];

filtrate [label="Combined Filtrates"];

concentration [label="Concentration\n(Rotary Evaporation)"];

crude_extract [label="Crude Extract"];

plant -> powder [label="Drying & Grinding"];

powder -> extraction;

extraction -> filtration;

filtration -> residue [label="Re-extract"];

filtration -> filtrate;

filtrate -> concentration;

concentration -> crude_extract;

}

Protocol 2: Isolation and Purification by Preparative HPLC

This protocol outlines the purification of this compound from the crude extract using preparative high-performance liquid chromatography (HPLC).

1. Sample Preparation:

- Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase (e.g., methanol/water mixture).

- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. Preparative HPLC Conditions (Example):

- Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

- Gradient Program: A linear gradient starting from a low percentage of mobile phase B, gradually increasing to elute compounds of increasing polarity. The exact gradient will need to be optimized based on the specific extract. (e.g., 10-60% B over 40 minutes).

- Flow Rate: Dependent on the column dimensions (e.g., 15-20 mL/min).

- Detection: UV detector at a wavelength of approximately 280 nm.

- Injection Volume: Dependent on the concentration of the sample and the column capacity.

3. Fraction Collection:

- Collect fractions corresponding to the peaks of interest based on the chromatogram.

- Analyze the collected fractions by analytical HPLC to assess purity.

- Pool the pure fractions containing this compound.

4. Final Concentration:

- Evaporate the solvent from the pooled pure fractions under reduced pressure or by lyophilization to obtain the purified compound.

crude_extract [label="Crude Extract"];

prep_hplc [label="Preparative HPLC"];

fractions [label="Collected Fractions"];

purity_check [label="Analytical HPLC\n(Purity Assessment)"];

pure_fractions [label="Pooled Pure Fractions"];

concentration [label="Solvent Evaporation/\nLyophilization"];

pure_compound [label="Purified Dihydroresveratrol\n3-O-glucoside"];

crude_extract -> prep_hplc [label="Dissolve & Filter"];

prep_hplc -> fractions;

fractions -> purity_check;

purity_check -> pure_fractions [label="Pool pure fractions"];

pure_fractions -> concentration;

concentration -> pure_compound;

}

Protocol 3: Structural Identification

The identity and structure of the purified compound should be confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode is suitable for determining the molecular weight and fragmentation pattern. The expected [M-H]⁻ ion for this compound (C₂₀H₂₄O₈) would be at m/z 391.1.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are essential for unambiguous structural elucidation. 2D-NMR experiments (e.g., COSY, HSQC, HMBC) can be used to confirm the connectivity of the protons and carbons, including the position of the glycosidic linkage.

Signaling Pathways and Biological Activity

Direct research on the signaling pathways modulated by this compound is currently very limited. However, insights can be drawn from studies on its aglycone, dihydroresveratrol. It is important to note that the glycosylation may affect the bioavailability, cell permeability, and metabolic fate of the compound, potentially altering its biological activity compared to the aglycone.

Dihydroresveratrol has been shown to modulate several key signaling pathways, including:

-

AMPK/SIRT1 Pathway: Dihydroresveratrol can activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), which are crucial regulators of cellular energy metabolism and stress resistance.

-

Nrf2-Mediated Antioxidant Response: Dihydroresveratrol can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.

-

NF-κB Signaling: Dihydroresveratrol has been shown to inhibit the NF-κB signaling pathway, which plays a central role in inflammation.

Conclusion

This compound is a naturally occurring stilbenoid found in plants such as Polygonum cuspidatum and Broussonetia papyrifera. While its quantitative distribution in nature is not well-documented, its presence in these medicinal plants warrants further investigation into its pharmacological properties. The experimental protocols provided in this guide offer a framework for the extraction, isolation, and identification of this compound, enabling further research into its biological activities. Future studies are needed to elucidate the specific signaling pathways modulated by this compound and to determine its therapeutic potential, distinguishing its effects from those of its well-studied aglycone.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. In vitro antibacterial effects of Broussonetia papyrifera leaf extract and its anti-colitis in DSS-treated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of polyphenols from Broussonetia papyrifera as coronavirus protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Quantitative determination of the (E) - and (Z) -diastereomers of resveratrol and resveratrol glucoside in the roots of Polygonum cuspidatum by HPLC and elementary study on their fluorescence] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Dihydroresveratrol 3-O-glucoside in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol (B186802) 3-O-glucoside, a naturally occurring stilbenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its biosynthesis in plants, detailing the enzymatic pathways, key intermediates, and regulatory mechanisms. The document summarizes quantitative data on enzyme kinetics, presents detailed experimental protocols for the analysis of the biosynthetic pathway, and includes visual diagrams to elucidate the complex biological processes involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, metabolic engineering, and drug development.

Introduction

Dihydroresveratrol, a dihydrostilbenoid, is a natural polyphenol recognized for its potential anti-inflammatory and antioxidant properties.[1] Structurally similar to its well-known precursor, resveratrol (B1683913), dihydroresveratrol exhibits distinct biological activities and may possess enhanced bioavailability. The glycosylation of dihydroresveratrol to form Dihydroresveratrol 3-O-glucoside is a critical modification that can influence its stability, solubility, and biological activity.[2] Understanding the biosynthetic pathway of this compound in plants is paramount for its potential large-scale production through metabolic engineering and for the full exploration of its therapeutic potential.

This guide delineates the two primary pathways for the biosynthesis of dihydroresveratrol in plants: the reduction of resveratrol and the direct synthesis via bibenzyl synthase. It further explores the subsequent glucosylation step that yields the final 3-O-glucoside conjugate.

Biosynthesis Pathways

The formation of this compound in plants originates from the well-established phenylpropanoid pathway. This central metabolic route provides the necessary precursors for the synthesis of a diverse array of secondary metabolites, including stilbenoids.

The General Phenylpropanoid Pathway

The initial steps of the pathway leading to the core stilbenoid structure are common to the biosynthesis of many phenolic compounds.[3]

-

Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by PAL.[4]

-

Cinnamate-4-Hydroxylase (C4H): Subsequently, trans-cinnamic acid is hydroxylated to p-coumaric acid by C4H, a cytochrome P450 monooxygenase.[5]

-

4-Coumarate-CoA Ligase (4CL): The activated intermediate, p-coumaroyl-CoA, is then formed from p-coumaric acid through the action of 4CL.[6]

From p-coumaroyl-CoA, the pathway diverges towards the synthesis of various stilbenoids.

Formation of Dihydroresveratrol

There are two recognized pathways for the formation of dihydroresveratrol in plants:

In this pathway, the stilbene (B7821643) synthase (STS) enzyme first catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce trans-resveratrol.[7] Subsequently, an uncharacterized resveratrol reductase enzyme is proposed to reduce the double bond of resveratrol to yield dihydroresveratrol. While this conversion is well-documented in gut microbiota, the specific plant enzymes responsible for this reduction are still under investigation.[8][9]

Certain plant species, particularly in the Orchidaceae family, can synthesize dihydroresveratrol directly without a resveratrol intermediate.[8] This reaction is catalyzed by bibenzyl synthase (BBS), which, like STS, utilizes p-coumaroyl-CoA and three molecules of malonyl-CoA as substrates. However, BBS incorporates a reduction step of the polyketide intermediate before cyclization and aromatization, thus directly yielding the dihydrostilbenoid backbone.[8][10]

Glucosylation of Dihydroresveratrol

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the hydroxyl group at the 3-position of dihydroresveratrol. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which utilizes uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) as the sugar donor.[11][12] While specific UGTs for the 3-O-glucosylation of dihydroresveratrol are not yet fully characterized in all plant species, studies on resveratrol glucosylation suggest that various UGTs exhibit regioselectivity for different hydroxyl positions.[11][13]

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of the involved enzymes. The following tables summarize available quantitative data for the key enzymes in the biosynthesis of this compound. It is important to note that these values are derived from various plant sources and experimental conditions, which can influence the results.

Table 1: Kinetic Parameters of Enzymes in the General Phenylpropanoid Pathway

| Enzyme | Plant Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Reference(s) |

| PAL | Annona cherimola | L-Phenylalanine | 5700 | - | - | [14] |

| C4H | Ruta graveolens (CYP73A32) | Cinnamic acid | - | - | - | [10] |

| 4CL | Arabidopsis thaliana (At4CL2) | 4-Coumaric acid | 150 (for ATP) | - | - | [15] |

Table 2: Kinetic Parameters of Stilbene Synthase (STS) and Bibenzyl Synthase (BBS)

| Enzyme | Plant Source | Substrate(s) | K_m_ (µM) | V_max_ | Reference(s) |

| STS | Vitis vinifera | p-Coumaroyl-CoA, Malonyl-CoA | - | - | [] |

| BBS (DoBS1) | Dendrobium officinale | p-Coumaroyl-CoA, Malonyl-CoA | 300 ± 80 | 3.57 ± 0.23 nmol·min⁻¹·mg⁻¹ | [1] |

| BBS (DsBBS2) | Dendrobium sinense | p-Coumaroyl-CoA | 2050 ± 310 | 1.62 ± 0.10 pmol/s·mg | [8] |

Table 3: Quantitative Analysis of Dihydroresveratrol and its Glucosides in Plants

| Compound | Plant Species | Tissue | Concentration | Reference(s) |

| Dihydroresveratrol | Dendrobium sinense | Roots | 1.31% of dry weight | [7] |

| This compound | Polygonum cuspidatum | Rhizomes | Present | [] |

| This compound | Broussonetia papyrifera | - | Isolated | [17] |

Experimental Protocols

Enzyme Assays

This protocol is adapted from studies on Dendrobium officinale and Dendrobium sinense.[1][7]

-

Protein Expression and Purification:

-

Clone the BBS gene into an expression vector (e.g., pET vector with a His-tag).

-

Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant protein using Ni-NTA affinity chromatography.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Purified BBS enzyme (e.g., 10 µg)

-

p-Coumaroyl-CoA (e.g., 2.5 mM)

-

Malonyl-CoA (e.g., 2.5 mM)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

-

Incubate the reaction at 37°C for 30 minutes.

-

-

Reaction Termination and Product Analysis:

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the presence of dihydroresveratrol using HPLC.

-

This protocol is a general method for assaying UGT activity with stilbenoid substrates.[11][13]

-

Enzyme and Substrate Preparation:

-

Obtain purified UGT enzyme (recombinant or from plant extracts).

-

Prepare stock solutions of dihydroresveratrol (in DMSO) and UDP-glucose (in water).

-

-

Enzyme Reaction:

-

Set up a reaction mixture containing:

-

Purified UGT enzyme (e.g., 50 µg/mL)

-

Dihydroresveratrol (e.g., 2 mM)

-

UDP-glucose (e.g., 4 mM)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 10 mM MgCl₂)

-

-

Incubate at 37°C for a specified time (e.g., 1-3 hours).

-

-

Product Analysis:

Analytical Methods

This is a general protocol that can be optimized for specific applications.[20][21]

-

Instrumentation: HPLC system with a C18 reversed-phase column and a DAD or UV detector.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

-

Detection: Monitor the absorbance at a wavelength corresponding to the maximum absorbance of the stilbenoids (e.g., around 306 nm for resveratrol and its derivatives).

-

Quantification: Use external standards of dihydroresveratrol and this compound to create a calibration curve for quantification.

LC-MS is a powerful tool for the unambiguous identification of biosynthetic products.[22]

-

Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography: Use a similar reversed-phase HPLC method as described above.

-

Mass Spectrometry: Operate the mass spectrometer in either positive or negative ion mode to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS). The accurate mass measurement allows for the determination of the elemental composition.

Purification of this compound

This protocol is based on methods for the purification of resveratrol glucosides.[23]

-

Extraction: Extract the plant material (e.g., rhizomes of Polygonum cuspidatum) with a suitable solvent such as 80% ethanol.[24]

-

Preliminary Purification:

-

Concentrate the crude extract under reduced pressure.

-

Perform solid-phase extraction (SPE) to remove interfering compounds.

-

-

Chromatographic Purification:

-

Employ preparative or semi-preparative reversed-phase HPLC with a C18 column.

-

Use a gradient of acetonitrile and water (with or without a modifier like formic acid or ammonium (B1175870) acetate) to elute the compounds.

-

Collect the fraction corresponding to the peak of this compound.

-

-

Purity Assessment: Analyze the purity of the isolated compound by analytical HPLC and confirm its identity by LC-MS and NMR spectroscopy.

Visualization of Pathways and Workflows

// Nodes for General Phenylpropanoid Pathway Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cin [label="trans-Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Cou [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CouCoA [label="p-Coumaroyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for Dihydroresveratrol Biosynthesis MalonylCoA [label="3 x Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Res [label="Resveratrol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DHRes [label="Dihydroresveratrol", fillcolor="#34A853", fontcolor="#FFFFFF"]; DHRes_Glc [label="Dihydroresveratrol\n3-O-glucoside", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UDP_Glc [label="UDP-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP [label="UDP", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges for General Phenylpropanoid Pathway Phe -> Cin [label="PAL"]; Cin -> Cou [label="C4H"]; Cou -> CouCoA [label="4CL"];

// Edges for Dihydroresveratrol Biosynthesis {rank=same; CouCoA; MalonylCoA;} CouCoA -> Res [label="STS"]; MalonylCoA -> Res [style=invis]; Res -> DHRes [label="Resveratrol\nReductase", style=dashed]; CouCoA -> DHRes [label="BBS", constraint=false]; MalonylCoA -> DHRes [style=invis];

// Edges for Glucosylation {rank=same; DHRes; UDP_Glc;} DHRes -> DHRes_Glc [label="UGT"]; UDP_Glc -> DHRes_Glc; DHRes_Glc -> UDP [style=invis];

// Invisible edges for layout CouCoA -> MalonylCoA [style=invis]; DHRes -> UDP_Glc [style=invis]; } Biosynthesis of this compound.

// Nodes Plant [label="Plant Material\n(e.g., leaves, roots)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction\n(e.g., 80% Ethanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Crude [label="Crude Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(SPE, Prep-HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PureCmpd [label="Pure Dihydroresveratrol\n3-O-glucoside", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(HPLC, LC-MS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EnzymeAssay [label="Enzyme Assays\n(BBS, UGT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProteinExt [label="Protein Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Recombinant [label="Recombinant Protein\nExpression", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Plant -> Extraction; Extraction -> Crude; Crude -> Purification; Crude -> ProteinExt; Crude -> Recombinant [style=invis]; Purification -> PureCmpd; PureCmpd -> Analysis; ProteinExt -> EnzymeAssay; Recombinant -> EnzymeAssay; } General workflow for analysis and purification.

Conclusion

The biosynthesis of this compound is a multifaceted process involving the coordinated action of several key enzymes within the phenylpropanoid pathway. The existence of two distinct routes for the formation of the dihydroresveratrol backbone highlights the metabolic diversity within the plant kingdom. While significant progress has been made in elucidating this pathway, further research is required to identify and characterize the specific enzymes responsible for the reduction of resveratrol and the 3-O-glucosylation of dihydroresveratrol in various plant species. A deeper understanding of these enzymatic steps will be crucial for the development of efficient metabolic engineering strategies for the sustainable production of this promising bioactive compound. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]

- 7. Characterization of the Key Bibenzyl Synthase in Dendrobium sinense - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unveiling the Catalytic Roles of DsBBS1 and DsBBS2 in the Bibenzyl Biosynthesis of Dendrobium sinense - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Dihydroresveratrol in Enhancing the Synergistic Effect of Ligilactobacillus salivarius Li01 and Resveratrol in Ameliorating Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bibenzyl synthesis in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic Biosynthesis of Novel Resveratrol Glucoside and Glycoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arachis hypogaea resveratrol synthase 3 alters the expression pattern of UDP-glycosyltransferase genes in developing rice seeds | PLOS One [journals.plos.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Elucidating the Inhibitory Effect of Resveratrol and Its Structural Analogs on Selected Nucleotide-Related Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 19. worldwide.promega.com [worldwide.promega.com]

- 20. Coimmobilization and colocalization of a glycosyltransferase and a sucrose synthase greatly improves the recycling of UDP-glucose: Glycosylation of resveratrol 3-O-β-D-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [Quantitative determination of the (E) - and (Z) -diastereomers of resveratrol and resveratrol glucoside in the roots of Polygonum cuspidatum by HPLC and elementary study on their fluorescence] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Semi-preparative isolation of dihydroresveratrol-3-O-β-d-glucuronide and four resveratrol conjugates from human urine after oral intake of a resveratrol-containing dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dihydroresveratrol 3-O-glucoside: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroresveratrol (B186802) 3-O-glucoside, a glycosylated derivative of the stilbenoid dihydroresveratrol, is a naturally occurring polyphenol found in select plant species. As a metabolite of resveratrol (B1683913), a compound extensively studied for its diverse health benefits, dihydroresveratrol and its glycosides are gaining increasing interest within the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of Dihydroresveratrol 3-O-glucoside, alongside a detailed exploration of its potential biological activities and associated signaling pathways, primarily inferred from studies on its aglycone, dihydroresveratrol, and the parent compound, resveratrol. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₄O₈ | [][4] |

| Molecular Weight | 392.4 g/mol | [][4] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [] |

| CAS Number | 100432-87-9 | [][4] |

| Appearance | Powder | [] |

| Purity | Typically >98% (by HPLC) | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Pyridine, Methanol, Ethanol (B145695). | [2] |

Table 2: Spectroscopic Data for this compound and Related Compounds

| Data Type | Description | Source(s) |

| ¹H NMR | Consistent with the structure of this compound. Specific spectral data can be obtained from commercial suppliers or through experimental analysis. | [2] |

| ¹³C NMR | Consistent with the structure of this compound. Specific spectral data can be obtained from commercial suppliers or through experimental analysis. | [5] |

| Mass Spectrometry (MS) | The structure of this compound is confirmed by mass spectrometry. | [2] |

Experimental Protocols

Isolation and Synthesis

Isolation from Natural Sources:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, often using reflux extraction for improved efficiency.

-

Hydrolysis (optional): To increase the yield of the aglycone or to analyze the glycosidic linkages, the crude extract can be subjected to acidic or enzymatic hydrolysis.

-

Purification: The crude extract is then subjected to a series of chromatographic techniques, such as column chromatography on silica (B1680970) gel or reversed-phase C18 columns, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Enzymatic and Chemical Synthesis:

The synthesis of this compound can be achieved through enzymatic or chemical methods.

-

Enzymatic Synthesis: Glycosyltransferases can be employed to selectively glycosylate dihydroresveratrol at the 3-hydroxyl position. This method offers high regioselectivity and stereoselectivity. A general protocol for the enzymatic glucosylation of resveratrol, which can be adapted for dihydroresveratrol, involves incubating the substrate with a suitable glycosyltransferase in the presence of a sugar donor like UDP-glucose.[7]

-

Chemical Synthesis: Chemical synthesis provides a versatile route to this compound and its analogs. A common strategy involves the protection of the hydroxyl groups of dihydroresveratrol, followed by glycosylation with a protected glucose donor, and subsequent deprotection to yield the final product.

Biological Assays

Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antioxidant Capacity Assays (DPPH, ABTS, ORAC):

These assays are commonly used to evaluate the antioxidant potential of a compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at around 517 nm.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the radical is observed as a decolorization of the solution, measured spectrophotometrically.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Biological Activities and Signaling Pathways

The biological activities of this compound are not as extensively studied as its aglycone, dihydroresveratrol, or the parent compound, resveratrol. However, based on the existing literature for these related molecules, this compound is anticipated to possess significant antioxidant, anti-inflammatory, and potentially anti-cancer properties. Glycosylation can influence the bioavailability and activity of the parent compound.

Antioxidant Activity and Nrf2 Signaling

Dihydroresveratrol has been shown to possess antioxidant properties.[8] It is hypothesized that this compound may exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Antioxidant Activity via Nrf2 Pathway

Anti-inflammatory Activity and NF-κB Signaling

Chronic inflammation is a key factor in the pathogenesis of many diseases. Dihydroresveratrol has demonstrated anti-inflammatory effects.[9] A primary mechanism for this activity is likely the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Anti-inflammatory Action via NF-κB Pathway

Metabolic Regulation and AMPK Signaling

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK has been linked to numerous health benefits, including improved insulin (B600854) sensitivity and reduced adipogenesis. Dihydroresveratrol has been shown to activate the AMPK signaling pathway.[8]

Metabolic Regulation via AMPK Pathway

Conclusion

This compound is a promising natural product with the potential for various therapeutic applications. Its physical and chemical properties are characteristic of a stable polyphenolic glycoside. While direct biological studies on this compound are still emerging, the well-documented antioxidant, anti-inflammatory, and metabolic regulatory activities of its aglycone, dihydroresveratrol, and the parent compound, resveratrol, provide a strong rationale for its further investigation. The signaling pathways involving Nrf2, NF-κB, and AMPK are likely to be key mediators of its biological effects. This technical guide serves as a foundational resource to encourage and facilitate future research into the pharmacological potential of this compound, with the ultimate goal of translating these findings into novel therapeutic strategies.

References

- 1. Preformulation stability of trans-resveratrol and trans-resveratrol glucoside (Piceid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:100432-87-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound | C20H24O8 | CID 38348878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Enzymatic Biosynthesis of Novel Resveratrol Glucoside and Glycoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation [mdpi.com]

- 9. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Dihydroresveratrol 3-O-glucoside in vitro

An In-Depth Technical Guide to the In Vitro Biological Activity of Dihydroresveratrol and its Glucoside Derivatives

Disclaimer: Scientific literature extensively details the in vitro biological activities of Dihydroresveratrol (DR2), the aglycone of Dihydroresveratrol 3-O-glucoside. However, there is a significant lack of specific data on the biological activities of this compound itself. This guide will primarily focus on the well-documented activities of Dihydroresveratrol as a closely related and biologically relevant compound, which is also a known metabolite of resveratrol.[1][2][3][4] this compound has been isolated from plants such as Broussonetia papyrifera and Polygonum cuspidatum.[5][6][7][8]

Overview of Dihydroresveratrol's Biological Activities

Dihydroresveratrol (DR2), a natural derivative of resveratrol, demonstrates a range of significant biological activities in vitro.[9][10] These activities primarily include anti-adipogenic, antioxidant, and anti-inflammatory effects. The subsequent sections will provide a detailed exploration of these properties, including quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro biological activities of Dihydroresveratrol.

Table 2.1: Cytotoxicity Data

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Dihydroresveratrol (DR2) | 3T3-L1 preadipocytes | MTT | 502.5 | [11][12] |

| Dihydroresveratrol (DR2) | HepG2 | MTT | 558.7 | [11][12] |

| Resveratrol (for comparison) | 3T3-L1 preadipocytes | MTT | 162.6 | [11][12] |

Table 2.2: Anti-Adipogenic and Anti-Lipogenic Effects

| Cell Line | Treatment | Concentration (µM) | Observed Effect | Reference |

| 3T3-L1 | Dihydroresveratrol (DR2) | 40 and 80 | Reduction in adipocyte differentiation | [11][12] |

| 3T3-L1 | Dihydroresveratrol (DR2) | Not specified | Reduction of C/EBPα, PPARγ, and FASN | [11][12] |

Table 2.3: Antioxidant and Anti-inflammatory Effects

| Cell Line | Inducer | Treatment | Concentration (µM) | Observed Effect | Reference |

| HepG2 | H₂O₂ (100 µM) | Dihydroresveratrol (DR2) | 10, 20, 40 | Dose-dependent upregulation of phosphorylated AMPKα and SIRT1 | [11][12] |

| HepG2 | H₂O₂ (100 µM) | Dihydroresveratrol (DR2) | Not specified | Enhanced protein expression of HO-1 | [11] |

| HepG2 | High-Glucose High-Insulin | Dihydroresveratrol (DR2) | 10, 20, 40 | Dose-dependent reduction in MDA levels | [11] |

| RAW264.7 | LPS | Dihydroresveratrol (DR2) | Not specified | Inhibition of NO production | [9] |

Table 2.4: Anti-Cancer Effects

| Cell Line | Treatment | Concentration | Observed Effect | Reference |

| HCT-116 (colon cancer) | Dihydroresveratrol (DR2) | 42.8 nmol/g | Tendency to suppress proliferation (not statistically significant alone) | [9] |

| HT-29 (colon cancer) | Dihydroresveratrol (DR2) + Lunularin | 42.8 nmol/g DR2 | Stronger inhibition of colony formation than either compound alone | [9] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Lines: 3T3-L1 preadipocytes, HepG2 human hepatocarcinoma cells.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Dihydroresveratrol for a specified period (e.g., 24 or 48 hours).

-

After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.[11][12]

-

Adipocyte Differentiation and Oil Red O Staining

-

Cell Line: 3T3-L1 preadipocytes.

-

Procedure:

-

3T3-L1 preadipocytes are cultured to confluence.

-

Adipocyte differentiation is induced using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Cells are simultaneously treated with Dihydroresveratrol at various concentrations (e.g., 40 and 80 µM) for the duration of the differentiation process (typically several days).

-

After differentiation, the cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin.

-

The fixed cells are stained with Oil Red O solution to visualize intracellular lipid droplets.

-

The stained lipid droplets are then extracted with isopropanol, and the absorbance is measured to quantify the extent of lipid accumulation.[11][12]

-

Western Blot Analysis

-

Objective: To determine the protein expression levels of key signaling molecules.

-

Procedure:

-

Cells are treated with Dihydroresveratrol and/or an inducing agent (e.g., H₂O₂) for a specified time.

-

Total protein is extracted from the cells using a lysis buffer.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., p-AMPKα, SIRT1, HO-1, C/EBPα, PPARγ, FASN).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11][12]

-

Malondialdehyde (MDA) Assay

-

Objective: To measure the level of lipid peroxidation as an indicator of oxidative stress.

-

Procedure:

-

HepG2 cells are exposed to high-glucose, high-insulin conditions to induce oxidative stress, with or without Dihydroresveratrol treatment.

-

Cell lysates are prepared.

-

The MDA levels in the lysates are measured using a commercial MDA assay kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

-

The absorbance of the product is measured spectrophotometrically, and the MDA concentration is calculated based on a standard curve.[11]

-

Signaling Pathways and Mechanisms of Action

AMPK/SIRT1 Signaling Pathway in Adipogenesis

Dihydroresveratrol has been shown to reduce the maturation of pre-adipocytes by activating the AMPK/SIRT1 signaling pathway. This activation leads to the inhibition of p38 MAPK, which in turn downregulates the expression of key adipogenic transcription factors C/EBPα and PPARγ, and the lipogenic enzyme FASN.[11][12]

Caption: Dihydroresveratrol's inhibition of adipogenesis via the AMPK/SIRT1 pathway.

Nrf2-Mediated Antioxidant Response

In response to oxidative stress, Dihydroresveratrol can activate the Nrf2-related antioxidative cascade. This involves the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), which helps to mitigate cellular damage caused by reactive oxygen species (ROS).[11][12]

Caption: Nrf2-mediated antioxidant activity of Dihydroresveratrol.

Experimental Workflow for In Vitro Anti-Adipogenesis Study

The following diagram illustrates a typical workflow for investigating the anti-adipogenic effects of Dihydroresveratrol in vitro.

Caption: Workflow for assessing the anti-adipogenic effects of Dihydroresveratrol.

Conclusion

The in vitro evidence strongly supports the potential of Dihydroresveratrol as a bioactive compound with significant anti-adipogenic, antioxidant, and anti-inflammatory properties. Its mechanisms of action are rooted in the modulation of key cellular signaling pathways, including the AMPK/SIRT1 and Nrf2 pathways. While data on its glycosylated form, this compound, is currently scarce, the robust activity of the aglycone warrants further investigation into the biological profile of its derivatives. Future research should aim to directly assess the in vitro activities of this compound to determine the influence of glycosylation on its efficacy and bioavailability.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside in Antiaging and Antiaging-Related Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances for pharmacological activities of Polygonum cuspidatum - A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications [mdpi.com]

- 9. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]

- 10. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Dihydroresveratrol 3-O-glucoside in Polygonum cuspidatum Rhizomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the presence, analysis, and potential biological significance of dihydroresveratrol (B186802) 3-O-glucoside, a resveratrol (B1683913) metabolite found in the rhizomes of Polygonum cuspidatum. While quantitative data for this specific compound is limited in publicly available literature, its presence has been confirmed. This guide offers detailed experimental protocols adapted from established methods for related stilbenoids in P. cuspidatum and explores potential signaling pathways based on the well-documented bioactivity of its parent compound, resveratrol.

Data Presentation: Stilbenoid Content in Polygonum cuspidatum Rhizomes

The rhizome of Polygonum cuspidatum is a rich source of various stilbenoid compounds, with resveratrol and its glucoside, polydatin, being the most abundant. Dihydroresveratrol 3-O-glucoside is also present, although its concentration is generally lower and less frequently quantified. The following table summarizes the reported content of major stilbenoids in the rhizomes.

| Compound | Content Range (mg/g of dry weight) | Notes |

| trans-Resveratrol | 0.87 - 10.25 | Highly variable depending on geographical origin, harvest time, and processing methods. |

| Polydatin (Resveratrol 3-O-glucoside) | 11.3 - 40.3 | Often found in higher concentrations than its aglycone, resveratrol. |

| This compound | Presence confirmed | Specific quantitative data is not widely available in the literature, suggesting it is a minor component compared to resveratrol and polydatin. Its isolation from the rhizomes has been documented. |

| Emodin | Varies | An anthraquinone (B42736) also present in significant amounts and often analyzed alongside stilbenoids. |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from Polygonum cuspidatum rhizomes. These protocols are based on established methods for resveratrol and other stilbenoids and are adapted for the specific analysis of this compound.

Extraction of Stilbenoids from Polygonum cuspidatum Rhizomes

This protocol describes a standard procedure for obtaining a crude extract enriched in stilbenoids.

Materials and Reagents:

-

Dried and powdered rhizomes of Polygonum cuspidatum

-

Ethanol (B145695) (95% or absolute) or Methanol (B129727) (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Ultrasonic bath

-

Filter paper (Whatman No. 1 or equivalent)

Procedure:

-

Sample Preparation: Weigh 10 g of finely powdered, dried rhizome of Polygonum cuspidatum.

-

Solvent Extraction:

-

Place the powdered rhizome in a flask and add 100 mL of 80% ethanol (or methanol).

-

Perform ultrasonic-assisted extraction for 30 minutes at 40°C.

-

Alternatively, perform maceration by soaking the powder in the solvent for 24 hours at room temperature with occasional agitation.

-

-

Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

-

Repeated Extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of the compounds.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude extract.

-

Storage: Store the dried crude extract at -20°C until further processing.

Isolation and Purification of this compound

This protocol outlines the use of column chromatography for the isolation of the target compound from the crude extract.

Materials and Reagents:

-

Crude stilbenoid extract

-

Silica (B1680970) gel (for column chromatography, 70-230 mesh)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Methanol (HPLC grade)

-

Chromatography column

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 365 nm)

-

This compound standard (if available)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Sample Loading: Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried extract-silica gel mixture onto the top of the packed column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. A final wash with methanol may be necessary to elute highly polar compounds.

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

TLC Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under a UV lamp. This compound and other stilbenoids will appear as fluorescent spots.

-

Pooling and Evaporation: Pool the fractions containing the compound of interest, based on comparison with a standard or by further analytical characterization. Evaporate the solvent to obtain the purified compound.

Quantitative Analysis by UPLC-MS/MS

This protocol provides a highly sensitive and specific method for the quantification of this compound.

Instrumentation and Conditions:

-

UPLC System: An ultra-performance liquid chromatography system equipped with a binary solvent manager, sample manager, and column heater.

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient program to separate the target analyte from other components. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-7 min, 5% B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2-5 µL

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is typically suitable for phenolic compounds.

-

MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound and an internal standard need to be determined by infusing standard solutions.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to different concentrations.

-

Sample Preparation: Dissolve the purified extract in the mobile phase or methanol, filter through a 0.22 µm syringe filter, and dilute to an appropriate concentration to fall within the calibration range.

-

Analysis: Inject the standards and the sample solution into the UPLC-MS/MS system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and MRM transitions with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Calculate the concentration of this compound in the sample based on the calibration curve.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential signaling pathways modulated by resveratrol and its metabolites, and a typical workflow for the analysis of this compound.

Solubility profile of Dihydroresveratrol 3-O-glucoside in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Dihydroresveratrol 3-O-glucoside in common laboratory solvents. Due to the limited availability of precise quantitative solubility data for this compound, this guide presents qualitative information for the target compound and quantitative data for its aglycone, resveratrol (B1683913), as a practical surrogate for experimental design. Furthermore, detailed experimental protocols for solubility determination and relevant biological signaling pathways are outlined to support further research and development.

Physicochemical Properties

This compound is a glycosylated form of dihydroresveratrol, a natural polyphenol. The addition of a glucose moiety significantly impacts its physicochemical properties, particularly its polarity and, consequently, its solubility in various solvents.

| Property | Value | Source |

| Molecular Formula | C20H24O8 | [1] |

| Molecular Weight | 392.4 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| CAS Number | 100432-87-9 | [1][3] |

Solubility Profile

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound is soluble in several organic solvents. This general solubility suggests its utility in a range of experimental setting.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] |

| Acetone | Soluble[3] |

| Chloroform | Soluble[3] |

| Dichloromethane | Soluble[3] |

| Ethyl Acetate | Soluble[3] |

Quantitative Solubility of Resveratrol (Aglycone)

Quantitative solubility data for the aglycone, resveratrol, is provided below as an estimation for its glycoside derivative. The presence of the hydrophilic glucose group in this compound is expected to increase its aqueous solubility compared to resveratrol.

Table 2: Quantitative Solubility of Resveratrol

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Water | 0.05[4] | 25[4] |

| Ethanol | 50[5] | Not Specified |

| Methanol | 50 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 16[5] | Not Specified |

| Acetone | 50[5] | Not Specified |

| Polyethylene Glycol 400 (PEG-400) | 373.85[4] | 25[4] |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~0.1[6] | Not Specified |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Materials

-

This compound (or resveratrol as a reference)

-

Selected solvents (e.g., water, ethanol, DMSO, acetone)

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[7] The agitation should be sufficient to keep the solid suspended without creating a vortex.[7]

-

Equilibrate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[8]

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the dissolved compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in mg/mL or molarity (mol/L).

-

Biological Relevance: Associated Signaling Pathways

Dihydroresveratrol and its parent compound, resveratrol, have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, metabolism, and cell survival. Understanding these interactions is crucial for drug development and elucidating the compound's mechanism of action.

AMPK Signaling Pathway

Dihydroresveratrol has been demonstrated to activate the AMP-activated protein kinase (AMPK) signaling pathway.[9][10][11] AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to a variety of beneficial effects, including the inhibition of adipogenesis and the reduction of oxidative stress.[9][11]

Caption: Dihydroresveratrol activates the AMPK signaling pathway.

NF-κB Signaling Pathway

Resveratrol, the precursor to dihydroresveratrol, is a well-documented inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[12][13][14][15] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[12] By inhibiting this pathway, resveratrol and its derivatives can exert potent anti-inflammatory effects.[14]

Caption: Resveratrol inhibits the NF-κB signaling pathway.

Conclusion

References

- 1. This compound | C20H24O8 | CID 38348878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:100432-87-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. who.int [who.int]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Defenses of Dihydroresveratrol 3-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroresveratrol (B186802) 3-O-glucoside, a naturally occurring dihydrostilbenoid, is a derivative of the well-documented phytoalexin, resveratrol. Found in sources such as Broussonetia papyrifera and as a metabolite of resveratrol, this compound is gaining attention for its potential therapeutic properties, particularly its antioxidant capabilities. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of Dihydroresveratrol 3-O-glucoside, focusing on its direct radical scavenging activities and its intricate interplay with cellular signaling pathways that bolster endogenous antioxidant defenses.

It is important to note that while direct quantitative antioxidant data for this compound is limited in current literature, significant insights can be drawn from studies on its aglycone form, dihydroresveratrol (DHR). The glycosidic linkage in this compound is readily hydrolyzed by gut microbiota, releasing dihydroresveratrol, which is then systemically available to exert its biological effects.[1][2][3] This guide will therefore focus on the established antioxidant mechanisms of dihydroresveratrol, the active form of its 3-O-glucoside precursor.

Direct Antioxidant Activity: Radical Scavenging

Table 1: Comparative In Vitro Antioxidant Activity

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/g) |

| This compound | Data not available | Data not available | Data not available |

| Dihydroresveratrol | Data not available | Data not available | Data not available |

| Resveratrol | ~68.1 | ~12.5 | ~177 (at 8 µg/mL) |

| Ascorbic Acid (Vitamin C) | ~36.1 | ~29.4 | Not applicable |

Note: IC50 values represent the concentration required to scavenge 50% of the radicals; a lower value indicates higher antioxidant activity. ORAC values are expressed as Trolox equivalents (TE).

Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, dihydroresveratrol exhibits potent indirect antioxidant effects by upregulating the expression of endogenous antioxidant enzymes and cytoprotective proteins. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

The Nrf2-ARE Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like dihydroresveratrol, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.

Studies have demonstrated that treatment with dihydroresveratrol leads to a dose-dependent increase in the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), in HepG2 cells challenged with oxidative stress.[4][5][6][7] This indicates that the antioxidant effects of dihydroresveratrol are significantly mediated through the Nrf2 pathway.[4][5][6][7]

The AMPK/SIRT1 Signaling Axis

The antioxidant effects of dihydroresveratrol are also linked to the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathways.[4][5][6][7] AMPK, a key energy sensor in cells, can be activated by dihydroresveratrol. Activated AMPK can, in turn, activate SIRT1, a protein deacetylase. The activation of the AMPK/SIRT1 axis has been shown to positively regulate the Nrf2 pathway, further enhancing the cellular antioxidant response.[4][5][6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant mechanisms of dihydroresveratrol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of each sample dilution.

-

Add 150 µL of the DPPH solution to each well.

-

For the control, use 50 µL of the solvent instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilute the resulting ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare serial dilutions of this compound as described for the DPPH assay.

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each sample dilution.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation and IC50 Determination: Follow the same calculation and determination method as for the DPPH assay.

Western Blot Analysis for Nrf2 and HO-1 Expression

Principle: Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate. This protocol is used to assess the effect of this compound on the protein expression of Nrf2 and its target, HO-1.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HepG2) to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control and a positive control (e.g., a known Nrf2 activator).

-

-

Protein Extraction:

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Quantitative Real-Time PCR (qRT-PCR) for Antioxidant Enzyme Gene Expression

Principle: qRT-PCR is a sensitive technique used to measure the amount of a specific RNA transcript. This protocol is used to determine if this compound treatment leads to an increase in the mRNA levels of antioxidant enzymes.

Protocol:

-

Cell Culture and Treatment: Treat cells as described for Western blot analysis.

-

RNA Extraction:

-

Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

Assess the quantity and quality of the extracted RNA.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR:

-

Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA as a template, and specific primers for the target genes (e.g., NFE2L2 (for Nrf2), HMOX1 (for HO-1), GPX4) and a reference gene (e.g., ACTB (for β-actin) or GAPDH).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Analyze the amplification data to determine the cycle threshold (Ct) values.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Conclusion

This compound, primarily through its active metabolite dihydroresveratrol, demonstrates significant antioxidant potential. Its mechanisms of action are twofold: direct scavenging of free radicals and, more potently, the upregulation of endogenous antioxidant defenses via the activation of the Nrf2 signaling pathway. The involvement of the AMPK/SIRT1 signaling axis further highlights the multifaceted nature of its antioxidant properties. While further studies are required to quantify the direct antioxidant capacity of the glycosylated form, the existing evidence for its aglycone underscores its promise as a therapeutic agent for conditions associated with oxidative stress. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and validate the antioxidant mechanisms of this promising natural compound.

References

- 1. Dihydro-resveratrol - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]

- 3. The Role of Dihydroresveratrol in Enhancing the Synergistic Effect of Ligilactobacillus salivarius Li01 and Resveratrol in Ameliorating Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 7. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Phytoalexin Dihydroresveratrol 3-O-glucoside: A Technical Guide to its Role in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol (B186802) 3-O-glucoside, a stilbenoid phytoalexin found in various plants, including grapevine (Vitis vinifera) and Japanese knotweed (Polygonum cuspidatum), plays a significant role in plant defense against pathogenic microorganisms. As a glycosylated derivative of dihydroresveratrol, it exhibits antimicrobial properties, contributing to the plant's innate immune response. This technical guide provides a comprehensive overview of the biosynthesis, antimicrobial activity, and the signaling pathways governing the production of dihydroresveratrol 3-O-glucoside. Detailed experimental protocols for its elicitation, extraction, purification, and quantification are also presented to facilitate further research and development in the fields of plant science and novel therapeutics.

Introduction